

In-Depth Technical Guide: 3-Acetylundolizine-1-carboxylic Acid (CAS 120221-69-4)

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Compound of Interest

Compound Name: 3-Acetylundolizine-1-carboxylic acid

Cat. No.: B170074

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Introduction

3-Acetylundolizine-1-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 120221-69-4, is a heterocyclic organic compound featuring an indolizine core. The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a key structural motif in numerous natural products and synthetic compounds of significant biological interest. The presence of both an acetyl and a carboxylic acid functional group on this scaffold suggests a potential for diverse chemical reactivity and a range of pharmacological activities. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and the broader biological context of indolizine derivatives, which can inform research and development efforts involving this compound.

Chemical and Physical Properties

Quantitative data for **3-Acetylundolizine-1-carboxylic acid** is primarily available from chemical suppliers. Key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	120221-69-4	N/A
Molecular Formula	C ₁₁ H ₉ NO ₃	[1][2]
Molecular Weight	203.19 g/mol	[1][2]
Appearance	Pale yellow to yellow crystalline powder	[1]
Melting Point	198-202 °C	[1]
Solubility	Soluble in organic solvents like DMSO and DMF; slightly soluble in water.	[1]
Purity	Typically available at ≥96%	[2]
Storage	Store in a cool, dry, well-ventilated place, away from light.	[1]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **3-Acetylindolizine-1-carboxylic acid**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics for carboxylic acids and indolizine derivatives can be inferred.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.
- ¹³C NMR:** The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups (in the range of 165-185 ppm), as well as signals for the sp²-hybridized carbons of the indolizine ring.[3]
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration

for the carboxylic acid (around $1710\text{-}1760\text{ cm}^{-1}$), and another C=O stretch for the acetyl group.[3]

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

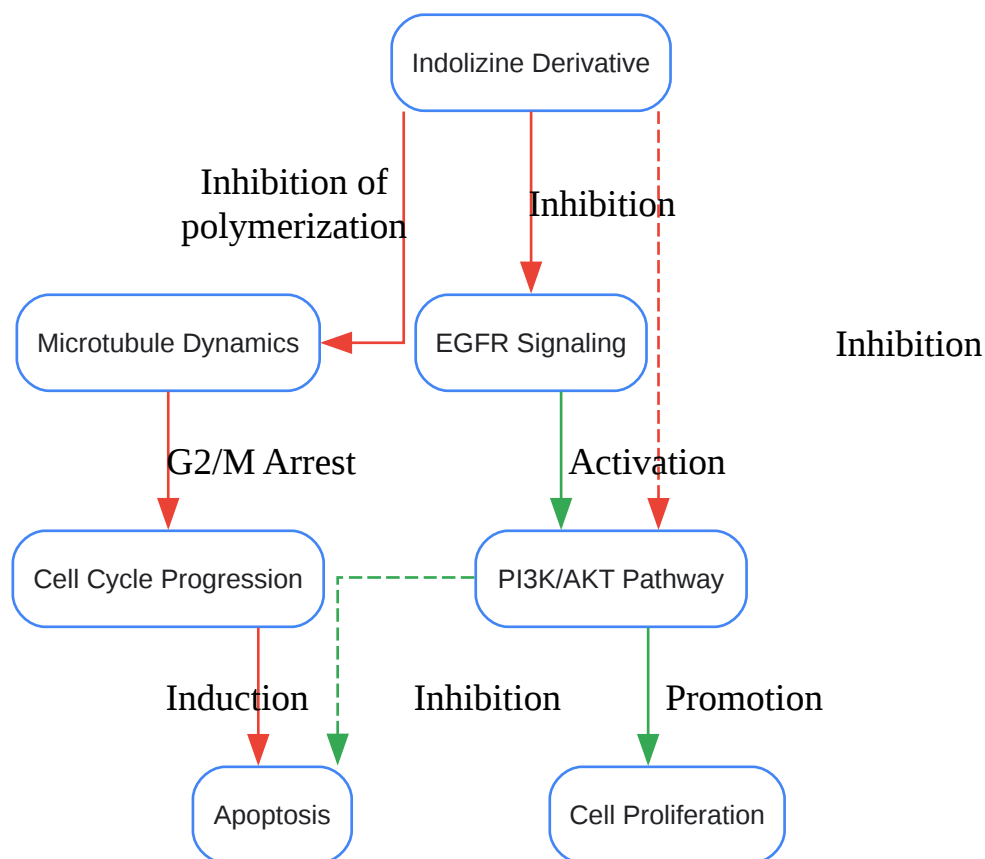
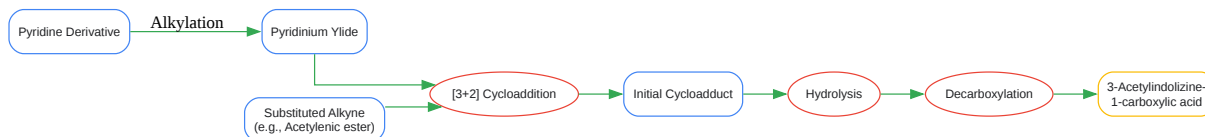
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Acetylindolizine-1-carboxylic acid** is not widely published in readily accessible literature, the synthesis of indolizine derivatives is well-documented. Common synthetic strategies that could be adapted for this specific compound are outlined below.

General Synthetic Approaches for Indolizine Derivatives:

- Tschitschibabin Reaction: This classical method involves the reaction of a pyridine derivative with an α -halocarbonyl compound.
- 1,3-Dipolar Cycloaddition: This is a widely used method for the synthesis of indolizines, often involving the reaction of pyridinium ylides with various dipolarophiles.[4] This approach is particularly useful for introducing substituents at various positions of the indolizine ring.
- Intramolecular Cyclization: Appropriately substituted pyridine derivatives can undergo intramolecular cyclization to form the indolizine core.

A plausible synthetic workflow for **3-Acetylindolizine-1-carboxylic acid** could involve the 1,3-dipolar cycloaddition of a pyridinium ylide with an acetylenic dicarboxylate, followed by selective hydrolysis and decarboxylation.



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